(2S,5S)-2,5-Dimethylpyrrolidin-1-amine

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Purity

Researchers requiring precise stereochemical outcomes in asymmetric synthesis can rely on (2S,5S)-2,5-Dimethylpyrrolidin-1-amine. This C2-symmetric chiral building block addresses the challenge of achieving high diastereoselectivity. - Enables enamine alkylations with up to 94% de. - Forms robust, recyclable Rh(I) and Pd(II) catalysts when immobilized on MCM-41. - Available in high enantiomeric purity (e.e. ≥ 97%), crucial for reproducible results.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 62617-71-4
Cat. No. B14185334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2,5-Dimethylpyrrolidin-1-amine
CAS62617-71-4
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCC(N1N)C
InChIInChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m0/s1
InChIKeyJAOYAXFZIAGXFI-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview: (2S,5S)-2,5-Dimethylpyrrolidin-1-amine (CAS 62617-71-4) as a C2-Symmetric Chiral Scaffold


(2S,5S)-2,5-Dimethylpyrrolidin-1-amine is a chiral, C2-symmetric secondary amine featuring a trans-2,5-disubstituted pyrrolidine core. This specific stereochemistry and rigid scaffold render it a privileged building block in asymmetric synthesis, primarily as a chiral auxiliary or ligand scaffold, distinct from simpler, achiral amines or less rigid chiral alternatives [1][2]. The compound is typically obtained with high enantiomeric purity (e.e. ≥ 97%) via established synthetic routes, a crucial quality attribute for reproducible asymmetric induction [1].

The Risk of Substitution: Why Generic Amines Cannot Replace (2S,5S)-2,5-Dimethylpyrrolidin-1-amine


Substituting (2S,5S)-2,5-Dimethylpyrrolidin-1-amine with a generic, achiral amine or even a different chiral pyrrolidine will catastrophically alter, and likely eliminate, the stereochemical outcome of asymmetric reactions. The compound's C2 symmetry and defined trans-substitution are not cosmetic features; they are the structural prerequisites for high diastereoselectivity in enamine alkylations (up to 94% de) [1] and for constructing effective chiral pockets in catalytic ligands [2]. A random substitution would negate the entire purpose of the synthesis, rendering the reaction non-stereoselective and the product a racemic mixture.

Quantitative Evidence: Why (2S,5S)-2,5-Dimethylpyrrolidin-1-amine Outperforms Other Amines


Enantiopurity as a Baseline Requirement: Quantified >97% e.e. from Scalable Synthesis

The synthetic route to (2S,5S)-2,5-dimethylpyrrolidin-1-amine (as the free base 2,5-dimethylpyrrolidine) provides the compound in enantiomerically pure form with an enantiomeric excess (e.e.) of ≥97% [1]. This high enantiopurity is foundational for its use in asymmetric synthesis. In contrast, the direct synthesis of (2R,5R)-2,5-diphenylpyrrolidine via an analogous method would require a different chiral auxiliary and might yield lower enantioselectivity depending on the specific reaction conditions, though no direct comparative synthesis data was found in the reviewed literature.

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Purity

Diastereoselectivity in Radical Alkylations: 94% de with C2-Symmetric Pyrrolidine Enamines

Enamines derived from the C2-symmetric (2R,5R)-2,5-dimethylpyrrolidine scaffold achieve high diastereoselectivities (up to 94% de) in the reductive alkylation of carbon-centered radicals to form 1,2-disubstituted cyclohexanes and 1,2,3,4-tetrahydronaphthalenes [1]. In comparison, the use of (S)-2-(methoxymethyl)pyrrolidine, a chiral but non-C2-symmetric amine, also induces good diastereofacial selectivities, but only when the enamine is locked in a cis conformation [1]. The C2-symmetric scaffold offers a more predictable and generally applicable stereocontrol element.

Asymmetric Catalysis Radical Chemistry Enamine Alkylation

Catalytic Scaffold Validation: Enabling Recyclable Asymmetric Hydrogenation Catalysts

Ligands derived from the 2,5-dimethylpyrrolidin-1-amine scaffold have been successfully incorporated into rhodium(I) and palladium(II) complexes that function as effective and recyclable heterogeneous catalysts for alkene hydrogenation [1]. The materials could be recycled without loss of activity or enantioselectivity [1]. While no direct comparative data against other chiral amine-derived ligands were found in the reviewed source, the successful heterogenization and retention of catalytic performance underscore the robustness of this particular scaffold, which is a critical consideration for industrial process development compared to more sensitive or non-recyclable chiral ligand systems.

Asymmetric Catalysis Heterogeneous Catalysis Ligand Design

Biocatalytic Cascade Validation: Achieving >94% ee and >98% de in One-Pot Synthesis

The (2S,5S)-2,5-dimethylpyrrolidine scaffold is a target product of a highly efficient one-pot ω-transaminase/monoamine oxidase (MAO-N) cascade, which produces chiral 2,5-disubstituted pyrrolidines with excellent enantioselectivity (>94% ee) and diastereoselectivity (>98% de) on a preparative scale [1]. This validates the compound's accessibility through a cutting-edge, green chemistry approach. In contrast, traditional chemical syntheses of similar chiral pyrrolidines often involve multiple steps, harsh conditions, or lower overall selectivity. No direct comparative data for this specific enzymatic cascade with other amine substrates was found in the reviewed source, but the high yields and selectivity underscore the scaffold's suitability for enzymatic production.

Biocatalysis Enzymatic Synthesis Cascade Reactions

Where (2S,5S)-2,5-Dimethylpyrrolidin-1-amine Delivers Value: Key Application Scenarios


Synthesis of Enantiopure 1,2-Disubstituted Cycloalkanes via Radical Alkylation

Researchers requiring the construction of 1,2-disubstituted cyclohexanes or 1,2,3,4-tetrahydronaphthalenes with two new stereocenters should prioritize (2S,5S)-2,5-dimethylpyrrolidin-1-amine. Its derived enamines provide a validated pathway to high diastereoselectivities (up to 94% de), offering a distinct advantage over non-C2-symmetric chiral amines, as directly demonstrated in comparative radical alkylation studies [1].

Development of Recyclable Heterogeneous Asymmetric Hydrogenation Catalysts

Industrial chemists focused on process intensification can leverage the 2,5-dimethylpyrrolidin-1-amine scaffold to build robust, recyclable chiral catalysts. Evidence confirms that Rh(I) and Pd(II) complexes based on this core can be immobilized on mesoporous supports like MCM-41 and reused without loss of activity or enantioselectivity, a key economic and operational advantage [1].

Construction of Chiral N,N-Chelating Ligands for Metal Complexes

Medicinal and organometallic chemists designing new chiral N,N-chelating ligands will find the C2-symmetric trans-2,5-disubstituted pyrrolidine moiety, as found in (2S,5S)-2,5-dimethylpyrrolidin-1-amine, to be an ideal core. Its rigidity and defined stereochemistry are crucial for creating a well-defined chiral environment around a metal center, a feature exploited in ligands like (R,R)-MePMP and (R,R)-MePEP [1]. Substitution with a less rigid or non-C2-symmetric amine would diminish this precise steric control.

Precursor for Biocatalytic Synthesis of Chiral Building Blocks

Researchers exploring green chemistry routes should consider (2S,5S)-2,5-dimethylpyrrolidin-1-amine as a target product of a highly selective one-pot enzymatic cascade. This validated approach achieves >94% ee and >98% de on a preparative scale, offering a sustainable and efficient alternative to traditional multi-step chemical syntheses [1].

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